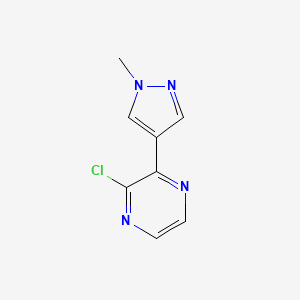

2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-3-(1-methylpyrazol-4-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-13-5-6(4-12-13)7-8(9)11-3-2-10-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPXCIPUGSFEST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine chemical properties

The following technical guide details the chemical properties, synthetic pathways, and medicinal utility of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine , a critical intermediate in the synthesis of ATP-competitive kinase inhibitors.

Chemical Class: Halogenated Heterobiaryl Role: Pharmacophore Scaffold / Late-Stage Intermediate[1]

Executive Summary

2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the discovery of small-molecule kinase inhibitors.[1] Its value lies in its orthogonal reactivity : the pyrazole moiety serves as a stable, steric spacer or hydrogen-bond acceptor, while the 2-chloro-pyrazine motif acts as an electrophilic "warhead" susceptible to Nucleophilic Aromatic Substitution (

Physicochemical Profile

Understanding the baseline properties of this scaffold is essential for predicting the solubility and permeability of final drug candidates.

| Property | Value (Est.) | Significance |

| Molecular Formula | Core scaffold composition.[1][2][3] | |

| Molecular Weight | 194.62 g/mol | Low MW allows significant room for functionalization while adhering to Lipinski's Rule of 5. |

| Calculated LogP (cLogP) | ~1.2 - 1.5 | Moderate lipophilicity; favorable for membrane permeability but requires polar substitutions for final solubility.[1] |

| Topological Polar Surface Area (TPSA) | ~43 Ų | Low TPSA suggests good potential for blood-brain barrier (BBB) penetration if maintained in final analogues. |

| H-Bond Acceptors | 3 (Pyrazine Ns, Pyrazole N) | Critical for interacting with the hinge region of kinase ATP pockets. |

| H-Bond Donors | 0 | The N-methyl group blocks the pyrazole NH, fixing the tautomeric state.[1] |

Synthetic Methodology

The synthesis of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine relies on a controlled Suzuki-Miyaura Cross-Coupling .[1] The challenge is achieving mono-substitution on the symmetric 2,3-dichloropyrazine precursor without generating the bis-coupled byproduct.[1]

Reaction Logic & Mechanism

The 2,3-dichloropyrazine is an electron-deficient heteroaromatic ring.[1] The first oxidative addition of Palladium occurs at either chloride (statistically equivalent). However, once the electron-rich pyrazole is attached, the electron density of the pyrazine ring increases slightly, deactivating the second chloride towards a second oxidative addition. This electronic feedback loop aids in selectivity, provided stoichiometry is strictly controlled.

Detailed Protocol

Reagents:

-

Substrate: 2,3-Dichloropyrazine (1.0 equiv)

-

Coupling Partner: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.95 equiv)[1]

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Workflow:

-

Inertion: Charge a reaction vessel with 2,3-dichloropyrazine, the pyrazole boronate, and catalyst. Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add degassed 1,4-dioxane and the aqueous base solution.

-

Thermal Activation: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 90°C to minimize bis-coupling.[1]

-

Work-up: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with brine. Dry the organic layer over

. -

Purification: Flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes). The mono-coupled product elutes after the starting material but before the bis-product.[1]

Synthesis Visualization

Figure 1: Selective Suzuki-Miyaura coupling pathway for scaffold generation.

Reactivity & Functionalization

The defining feature of this molecule is the 2-chloro substituent. Due to the electron-withdrawing nature of the para-nitrogen in the pyrazine ring, this position is highly activated for Nucleophilic Aromatic Substitution (

Diversification

This reaction is the primary vector for library generation in drug discovery.

-

Nucleophiles: Primary and secondary amines, thiols, and alkoxides.

-

Mechanism: Meisenheimer complex formation followed by chloride elimination.

-

Conditions:

-

Standard: DMSO/DIPEA at 100°C.

-

Microwave: 120°C for 20 mins (High throughput compatible).

-

Catalysis: If the nucleophile is weak (e.g., anilines), Buchwald-Hartwig amination conditions (Pd-catalyzed) may be required.

-

Functionalization Logic

Figure 2: Divergent synthesis pathways from the core scaffold.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase inhibition.

-

Hinge Binding: The pyrazine

and the pyrazole -

Solubility Vector: The

reaction at the 2-position is typically used to append solubilizing groups (e.g., N-methylpiperazine, morpholine) that project into the solvent-exposed region of the protein. -

Selectivity: The 1-methyl group on the pyrazole can be modified to larger alkyl groups (isopropyl, cyclopropyl) to induce steric clashes in the selectivity pocket of off-target kinases.

Safety & Handling

-

Hazards: Like many halogenated heterocycles, this compound should be treated as a potential skin and eye irritant (

). -

Sensitization: Pyrazine derivatives can be sensitizers; use proper PPE (gloves, fume hood).

-

Storage: Store under inert atmosphere (

or Argon) at 2–8°C. Halogenated pyrazines can hydrolyze slowly in moist air to form the corresponding pyrazinones.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

-

Han, S. Y., et al. (2015). "Recent Advances in the Synthesis of Pyrazine Derivatives." Molecules, 20(9), 15881–15916. Link

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays."[1] Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates similar scaffold logic). Link

Sources

Technical Whitepaper: Structural Elucidation and Analytical Validation of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine

Executive Summary

The compound 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine represents a "privileged scaffold" in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors (e.g., JAK, ERK, and Aurora kinase families). The vicinal arrangement of the chlorine atom and the pyrazole ring on the pyrazine core provides a critical vector for further functionalization—typically allowing nucleophilic aromatic substitution (

However, the synthesis of this intermediate from 2,3-dichloropyrazine presents a regiochemical challenge. Because the starting material is symmetric, ensuring mono-substitution is kinetic, but confirming the resulting regioisomerism (2,3-substitution vs. bis-substitution or potential rearrangement) is an analytical imperative. This guide details the structural elucidation strategy, relying on high-field NMR (

Synthetic Context & Regiochemical Challenge

To understand the analytical requirements, one must first understand the genesis of the molecule. The standard synthesis involves a Suzuki-Miyaura cross-coupling between 2,3-dichloropyrazine and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

The Regioselectivity Problem

Since 2,3-dichloropyrazine is

-

Target Product: 2-chloro-3-(pyrazolyl)pyrazine.

-

Impurity A (Bis-coupling): 2,3-bis(pyrazolyl)pyrazine.

-

Impurity B (Hydrolysis): 3-chloro-2-hydroxypyrazine (if water is present).

The following diagram illustrates the reaction pathway and the critical nodes for analytical intervention.

Analytical Strategy: Structural Elucidation

The elucidation relies on a "Triangulation of Evidence" approach:

-

Mass Spectrometry: Confirms the presence of a single chlorine atom.

- NMR (Coupling Analysis): Confirms the 2,3-substitution pattern on the pyrazine ring.

-

2D NMR (HMBC/NOESY): Confirms the connectivity between the two rings.

A. Mass Spectrometry (Isotopic Pattern)

The most immediate diagnostic tool is the chlorine isotopic signature.

-

Method: LC-MS (ESI+).

-

Expectation: A characteristic 3:1 intensity ratio between the molecular ion

and the isotope peak -

Validation:

-

Target MW: ~194.62 Da.

-

Observed: 195.1 (100%) and 197.1 (33%).

-

Note: If the bis-coupled product is present, the chlorine pattern disappears, and the mass shifts to ~240 Da.

-

B. NMR Spectroscopy: The Vicinal Coupling Key

This is the most critical step. We must distinguish the 2,3-disubstituted pyrazine core from other potential isomers (though unlikely synthetically, they must be ruled out).

The "Doublet of Doublets" Causality: In a 2,3-disubstituted pyrazine, the remaining protons are at positions C5 and C6 . These protons are vicinal (neighbors).[2]

-

Vicinal Coupling (

): In pyrazines, vicinal coupling is typically 2.4 – 2.8 Hz . -

Contrast: If the substitution were 2,5- or 2,6-, the protons would be para or meta, resulting in singlets or negligible coupling (

Hz).

Data Table: Assigned Chemical Shifts (DMSO-

| Position | Moiety | Shift ( | Multiplicity | Coupling ( | Interpretation |

| H5 | Pyrazine | 8.35 | Doublet (d) | 2.5 Hz | Vicinal to H6; adjacent to Cl (shielded relative to H6). |

| H6 | Pyrazine | 8.58 | Doublet (d) | 2.5 Hz | Vicinal to H5; adjacent to Pyrazole (deshielded). |

| H3' | Pyrazole | 8.25 | Singlet (s) | - | Adjacent to N-Me and Pyrazine. |

| H5' | Pyrazole | 7.98 | Singlet (s) | - | Adjacent to N-Me. |

| N-Me | Methyl | 3.92 | Singlet (s) | - | Diagnostic 3H integration. |

C. 2D NMR: Connectivity Mapping

To definitively prove the pyrazole is attached at C3 and not merely mixed in solution, we employ HMBC (Heteronuclear Multiple Bond Correlation).

-

HMBC Correlation 1: Proton H3' (Pyrazole)

Carbon C3 (Pyrazine). This crosses the biaryl bond, proving covalent linkage. -

NOESY Correlation: A spatial correlation (NOE) should be observed between the Pyrazine H6 and the Pyrazole H3'/H5' . This confirms the proximity of the rings and the specific regiochemistry.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling

This protocol is optimized to minimize bis-coupling.

-

Reagent Setup: In a 100 mL round-bottom flask, charge 2,3-dichloropyrazine (1.0 eq, 5.0 mmol, 745 mg) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.95 eq, 4.75 mmol). Note: Using a slight deficit of the boronate limits the formation of the bis-product.

-

Solvent System: Add 1,4-Dioxane (20 mL) and 2M aqueous

(5 mL). Degas by sparging with Nitrogen for 10 minutes. -

Catalyst Addition: Add

(0.05 eq, 0.25 mmol). -

Reaction: Heat to 90°C under

atmosphere for 4 hours. Monitor by LC-MS. -

Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine. Dry over

.[3] -

Purification: Concentrate and purify via silica gel chromatography (Gradient: 0-60% EtOAc in Hexanes). The bis-product (more polar) elutes later than the target mono-chloride.

Protocol B: Analytical Validation Steps

-

Sample Prep: Dissolve ~5 mg of purified solid in 0.6 mL DMSO-

. -

Acquisition:

-

Run standard proton (16 scans, D1=2s).

-

Check for the diagnostic doublets at >8.0 ppm.

-

Integrate the N-Me singlet (3.9 ppm) against the aromatic protons. Ratio must be 3:1:1:1:1.

-

-

Purity Check: Run LC-MS. Ensure Area% > 98% and Cl isotope pattern is distinct.

References

-

Setyowati, W. A. E., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. Link[1]

-

Dolšak, A., et al. (2021).[4] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts, 11(4), 447. Link

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR: Understanding Vicinal Interactions. ACD/Labs Technical Guides. Link

-

PharmaBlock. (2025). Pyrazines in Drug Discovery: Bioisosteres and Kinase Scaffolds. PharmaBlock Whitepapers. Link

Sources

Strategic Synthesis of 2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine: A Critical Guide

This guide details the strategic synthesis of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine , a critical intermediate in the development of kinase inhibitors (e.g., ERK, JAK, and FGFR pathways).

Executive Summary & Strategic Importance

The synthesis of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine represents a pivotal C–C bond formation between two electron-deficient heteroaromatic systems. This motif is ubiquitous in medicinal chemistry, serving as a scaffold for ATP-competitive kinase inhibitors.

The core challenge in this synthesis is regioselectivity . Starting from the symmetric 2,3-dichloropyrazine, the objective is to achieve exclusive mono-arylation while preserving the second chloride for subsequent functionalization (typically a nucleophilic aromatic substitution with an amine).

Key Technical Advantages of this Protocol:

-

Kinetic Selectivity: Exploits the electronic deactivation of the pyrazine ring post-coupling to prevent bis-arylation.

-

Scalability: Uses robust, air-stable palladium catalysts suitable for gram-to-kilogram scale.

-

Purification Efficiency: Designed to minimize protodeboronation byproducts, simplifying chromatographic isolation.

Retrosynthetic Analysis

The most reliable disconnection is the Suzuki-Miyaura cross-coupling at the C2/C3 position of the pyrazine core.

Figure 1: Retrosynthetic disconnection relying on the inherent symmetry of 2,3-dichloropyrazine.

Mechanistic Logic & Control

The Mono-Selectivity Principle

Success depends on the relative rates of oxidative addition (

-

Step 1: Pd(0) inserts into one C–Cl bond of the highly electron-deficient 2,3-dichloropyrazine.

-

Step 2: Transmetallation and reductive elimination yield the mono-product.

-

Deactivation: The attached pyrazole ring is electron-rich. It donates electron density into the pyrazine ring (via induction and resonance), making the remaining C–Cl bond less electrophilic .

-

Result:

(rate of second coupling). -

Operational Consequence: This electronic bias allows for high yields of the mono-product without requiring a large excess of the dichloride.

-

Detailed Experimental Protocol

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 2,3-Dichloropyrazine | Substrate | 1.0 | Limiting reagent to ensure complete consumption. |

| Pyrazole Boronate | Nucleophile | 1.05 | Slight excess to drive conversion; pinacol ester preferred over boronic acid for stability. |

| Pd(dppf)Cl₂·DCM | Catalyst | 0.05 | Bidentate ligand prevents catalyst decomposition; effective for aryl chlorides. |

| Na₂CO₃ (2.0 M aq) | Base | 2.5 | Aqueous base is essential for boronate activation. |

| 1,4-Dioxane | Solvent | - | High boiling point, miscible with water, solubilizes both organometallics. |

Step-by-Step Procedure

Scale: Based on 10 mmol (1.49 g) of 2,3-dichloropyrazine.

-

Setup:

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge 2,3-dichloropyrazine (1.49 g, 10.0 mmol) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.18 g, 10.5 mmol).

-

Add 1,4-dioxane (40 mL).

-

Critical Step: Degas the solution by sparging with Nitrogen or Argon for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

-

-

Catalyst Addition:

-

Add Pd(dppf)Cl₂·DCM (408 mg, 0.5 mmol) under a positive stream of nitrogen.

-

Add 2.0 M aqueous Na₂CO₃ (12.5 mL, 25.0 mmol). The solution will turn biphasic.

-

-

Reaction:

-

Heat the mixture to 90°C (internal temperature).

-

Stir vigorously (800 rpm) to ensure phase transfer.

-

Monitor: Check by HPLC or TLC (50% EtOAc/Hexane) after 2 hours.

-

Endpoint: Disappearance of dichloropyrazine. If bis-coupling (>5%) is observed, lower temperature to 80°C in future runs.

-

-

Workup:

-

Purification:

-

Method: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of 20%

60% Ethyl Acetate in Hexanes. -

Observation: The product typically elutes after the unreacted boronate and before any bis-coupled byproduct.

-

Yield Expectation: 75–85% as a pale yellow/off-white solid.

-

Analytical Characterization (Expected Data)

To validate the synthesis, ensure the isolated material meets these criteria:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyrazine protons: Two doublets (if coupling visible) or singlets around

8.3–8.6 ppm. -

Pyrazole protons: Two singlets (H3/H5 of pyrazole) around

8.0–8.3 ppm. -

Methyl group: Singlet at

3.9 ppm.

-

-

MS (ESI):

-

Observed [M+H]⁺: ~195.0 (for ³⁵Cl isotope) and 197.0 (for ³⁷Cl isotope) in a 3:1 ratio.

-

Note: The distinct chlorine isotope pattern is a key confirmation of mono-substitution.

-

Troubleshooting & Optimization

Common Failure Modes

| Issue | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or O₂ presence. | Degas solvents more rigorously; increase catalyst loading to 7 mol%. |

| Bis-Coupling | Temperature too high or excess boronate. | Reduce temp to 80°C; use strictly 1.0 equiv of boronate; add boronate slowly (syringe pump). |

| Hydrolysis (OH-Pyrazine) | Reaction time too long in aqueous base. | Quench immediately upon consumption of SM; switch to milder base (K₃PO₄). |

Mechanism Visualization

The catalytic cycle highlights the critical oxidative addition step where regioselectivity is determined.

Figure 2: Suzuki-Miyaura catalytic cycle. The electron-deficient pyrazine facilitates rapid oxidative addition, while the subsequent product is deactivated, preventing the second cycle.

Safety & Handling

-

Chloropyrazines: Potent skin sensitizers and irritants. Handle only in a fume hood with nitrile gloves.

-

Palladium Residues: Heavy metal waste must be segregated.

-

Boronates: Generally low toxicity but should be treated as chemical irritants.

References

-

Suzuki-Miyaura Coupling on Heterocycles

-

Regioselectivity in Dichloropyridazines (Analogous System)

-

General Suzuki Protocol

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. a2bchem.com [a2bchem.com]

- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Lab Reporter [fishersci.se]

Technical Monograph: 2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine

This is an in-depth technical monograph on 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine , a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors.

Part 1: Core Identity & Chemical Profile

Executive Summary

2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine is a specialized heteroaryl intermediate used primarily in the synthesis of small-molecule kinase inhibitors. It features a pyrazine core substituted at the 2- and 3-positions with a chlorine atom and a 1-methyl-1H-pyrazol-4-yl group, respectively.[1] This bi-heteroaryl motif is a privileged scaffold in drug discovery, serving as a precursor to ATP-competitive inhibitors targeting kinases such as ERK , JAK , and FGFR .

The chlorine handle at the 2-position is highly reactive toward nucleophilic aromatic substitution (SNAr) or further palladium-catalyzed cross-couplings, allowing for rapid diversification of the scaffold.

Chemical Identity Table

| Property | Detail |

| Systematic Name | 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine |

| Molecular Formula | C8H7ClN4 |

| Molecular Weight | 194.62 g/mol |

| CAS Number | Not widely indexed (Synthesized in situ or as a custom intermediate) |

| Precursor CAS (A) | 4858-85-9 (2,3-Dichloropyrazine) |

| Precursor CAS (B) | 761446-44-0 (1-Methyl-1H-pyrazole-4-boronic acid pinacol ester) |

| SMILES | Cn1cc(c2nccn2Cl)cn1 |

| Physical State | Off-white to pale yellow solid (Typical) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

Note on CAS: While the specific CAS for this intermediate is not standard in public catalogs, it is routinely accessed via the regioselective Suzuki coupling of 2,3-dichloropyrazine and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester .

Part 2: Synthesis & Reaction Engineering[4]

Retrosynthetic Analysis

The most efficient route to 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine is a regioselective Suzuki-Miyaura cross-coupling . The symmetry of 2,3-dichloropyrazine allows for mono-arylation at either the 2- or 3-position (which are equivalent) using strictly controlled stoichiometry.

Detailed Synthetic Protocol

Objective: Synthesis of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine via Suzuki Coupling.

Reagents:

-

Substrate: 2,3-Dichloropyrazine (1.0 equiv) [CAS: 4858-85-9]

-

Coupling Partner: 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (0.95 equiv) [CAS: 761446-44-0]

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

-

Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge 2,3-dichloropyrazine (1.0 equiv) and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (0.95 equiv).

-

Solvent Addition: Add 1,4-Dioxane and degas the solution by sparging with nitrogen for 15 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl2·DCM and the aqueous Na2CO3 solution under a positive stream of nitrogen.

-

Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by LC-MS for the consumption of the boronate and formation of the mono-coupled product (M+H = 195.0).

-

Critical Control Point: Avoid overheating or excess boronate to prevent the formation of the bis-coupled byproduct (2,3-di(pyrazol-4-yl)pyrazine).

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the residue via flash column chromatography (SiO2, gradient elution 0–50% EtOAc in Hexanes) to afford the title compound.

Mechanism & Regioselectivity

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The oxidative addition of Pd(0) into the C-Cl bond of 2,3-dichloropyrazine is the rate-determining step. Once the first chlorine is substituted, the electron-donating nature of the pyrazole ring deactivates the pyrazine core slightly, making the second oxidative addition less favorable, thus aiding mono-selectivity.

Part 3: Applications in Medicinal Chemistry[1][5][6]

Kinase Inhibitor Design

This scaffold is a "privileged structure" for ATP-competitive kinase inhibitors. The pyrazine nitrogen atoms and the pyrazole ring provide critical hydrogen-bond acceptor/donor motifs that interact with the hinge region of kinase active sites.

-

ERK Inhibitors: The scaffold mimics the adenosine ring of ATP. The remaining chlorine at the 2-position is typically displaced by an amine (e.g., a chiral amine or a solubilizing group) to fill the ribose-binding pocket or solvent-exposed region.

-

JAK/STAT Pathway: Similar bi-heteroaryl systems are found in JAK inhibitors, where the pyrazole acts as the hinge binder.

Downstream Diversification

The 2-chloro group serves as a versatile handle for library generation:

-

SNAr Displacement: Reaction with primary/secondary amines, alkoxides, or thiols.

-

Suzuki/Stille Coupling: Introduction of a second aryl or heteroaryl group.

-

Buchwald-Hartwig Amination: Introduction of hindered amines or anilines.

Part 4: Visualization of Chemical Logic

Synthesis & Diversification Pathway

The following diagram illustrates the synthesis of the core scaffold and its subsequent diversification into a kinase inhibitor library.

Figure 1: Synthetic route to 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine and its utility in generating kinase inhibitor libraries.

Part 5: References

-

Synthesis of Pyrazine Derivatives: Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009).[3] "Targeting Cancer with Small Molecule Kinase Inhibitors."[4] Nature Reviews Cancer, 9, 28–39. Link

-

2,3-Dichloropyrazine Reactivity: Sato, N. (2012). "Comprehensive Heterocyclic Chemistry III: Pyrazines." Elsevier. Link

-

Related ERK Inhibitor Chemistry (Ulixertinib Context): Germann, U. A., et al. (2017).[5] "Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib)."[5] Molecular Cancer Therapeutics, 16(11), 2351–2363.[5] Link

Sources

- 1. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomed-valley.com [biomed-valley.com]

The Pyrazole Scaffold: A Technical Deep Dive into Biological Activity and Drug Design

[1]

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry.[1] Its ubiquity in FDA-approved therapeutics—from the anti-inflammatory blockbuster Celecoxib to the precision oncology agent Crizotinib —stems from its unique electronic profile. Unlike other heterocycles, pyrazole offers a tunable platform that can simultaneously act as a hydrogen bond donor (NH) and acceptor (N), while serving as a robust bioisostere for amide or phenyl moieties.

This guide moves beyond surface-level lists of activities. It deconstructs the causality of pyrazole’s biological success, detailing the Structure-Activity Relationships (SAR) that drive potency in COX-2 inhibition and kinase targeting, and provides self-validating protocols for synthesis and biological evaluation.

The Pyrazole Pharmacophore: Structural Causality

The biological utility of pyrazole is not accidental; it is a function of its physicochemical properties.

-

Aromaticity & Stability: The 6

-electron system renders the ring resistant to oxidative metabolism, a critical feature for oral bioavailability. -

Dipolar Nature: The high dipole moment allows for strong electrostatic interactions with protein binding pockets.

-

Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (

- and

Bioisosterism

In drug design, the pyrazole ring is frequently used as a bioisostere for:

-

Phenols: Mimicking the H-bond donor/acceptor capability.

-

Amides: The -NH-N= motif mimics the peptide bond geometry without the hydrolytic instability.

Anti-Inflammatory Mastery: The COX-2 Paradigm

The development of selective COX-2 inhibitors (Coxibs) represents the most significant application of the pyrazole scaffold.

Mechanism of Selectivity

Cyclooxygenase-1 (COX-1) and COX-2 share high sequence homology, but the COX-2 active site possesses a secondary hydrophobic side pocket that is accessible due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.

The Pyrazole Solution: Designers utilized the pyrazole ring as a rigid central template to orient bulky substituents into this side pocket.

-

The Scaffold: A 1,5-diarylpyrazole core.

-

The "Selectivity Trigger": A sulfonamide (

) or methylsulfone (

SAR Visualization (COX-2)

The following diagram illustrates the pharmacophore requirements for selective COX-2 inhibition.

Figure 1: Pharmacophore map for Pyrazole-based COX-2 inhibitors (e.g., Celecoxib).

Oncology: Kinase Inhibition

In oncology, pyrazoles are dominant as ATP-competitive inhibitors. They function by occupying the adenine-binding pocket of protein kinases.

Key Targets and Mechanisms

-

BCR-ABL: Pyrazoles mimic the adenine ring, forming H-bonds with the "hinge region" of the kinase.

-

ALK / c-Met: Crizotinib uses a 3-substituted pyrazole to interact with the hinge region residues (Glu1197 and Met1199 in ALK).

-

JAK Pathway: Ruxolitinib employs a pyrazole fused to a pyrimidine ring to inhibit Janus Kinases, critical in myelofibrosis.

Data Summary: Approved Pyrazole Kinase Inhibitors

| Drug Name | Target Kinase | Indication | Key Structural Feature |

| Crizotinib | ALK, ROS1, c-Met | NSCLC | 3-substituted pyrazole acting as hinge binder. |

| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | Pyrazole-pyrimidine scaffold. |

| Avapritinib | KIT / PDGFRA | GIST | Fused pyrazole targeting active conformation. |

| Encorafenib | BRAF V600E | Melanoma | Pyrazole N1-substituted with bulky aryl group. |

Experimental Validation: Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step.

Synthesis: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Rationale: The 1,3,5-substitution pattern is critical for COX-2 selectivity (Celecoxib-like). The classic Knorr synthesis is robust but often yields regioisomers. This protocol uses a specific solvent system to control regioselectivity.

Reagents:

-

1,3-Diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione)

-

Aryl Hydrazine Hydrochloride

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

Protocol:

-

Stoichiometry: Dissolve 1.0 eq of 1,3-diketone and 1.1 eq of aryl hydrazine in Ethanol (10 mL/mmol).

-

Why: Slight excess of hydrazine ensures complete consumption of the electrophilic diketone.

-

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Why: Acid catalysis promotes the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).-

Validation: Reaction is complete when the diketone spot (

) disappears.

-

-

Work-up: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, evaporate solvent and recrystallize from Ethanol/Water.

-

Characterization (Critical):

-

1H NMR: Look for the pyrazole C4-H singlet around

6.5–7.0 ppm. -

Regioisomer Check: Use NOESY NMR to confirm the spatial proximity of the N1-phenyl group to the C5-substituent (e.g., the

group in Celecoxib analogs).

-

Bioassay: MTT Cytotoxicity Assay (Self-Validating)

Rationale: Measuring metabolic activity as a proxy for cell viability. This protocol includes specific controls to rule out false positives caused by chemical interference (a common issue with redox-active heterocycles).

Workflow Diagram:

Figure 2: Workflow for MTT Cytotoxicity Assay with validation checkpoints.

Step-by-Step Validation:

-

Seeding: Seed cells (e.g., A549 or MCF-7) at

cells/well. -

Blank Control (Crucial): Include wells with media + compound (no cells) .

-

Why: Some pyrazoles can directly reduce tetrazolium salts, causing false "viability" readings. If this blank turns purple, the assay is invalid for that compound.

-

-

Treatment: Add test compounds (0.1

M to 100 -

Readout: Measure absorbance at 570 nm. Calculate

using non-linear regression (Sigmoidal dose-response).

References

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. (2024). Link

-

The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. (2024).[2] Link

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. PubMed Central. (2024). Link

-

From Lab to Target: Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors. PubMed. (2025). Link

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI Molecules. (2023). Link

-

Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives. Novelty Journals. (2025). Link

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. (2023). Link

Comprehensive Spectroscopic Profile: 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine

Executive Summary & Chemical Significance

2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine (C₈H₇ClN₄) represents a critical "privileged scaffold" in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. The molecule features a pyrazine core substituted at the 2- and 3-positions, creating a distinct electronic environment that facilitates further functionalization.

The 2-chloro substituent serves as a highly reactive electrophilic handle, enabling subsequent Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) to introduce solubilizing groups or pharmacophores. The 1-methyl-1H-pyrazol-4-yl moiety at the 3-position acts as a stable, planar bioisostere for phenyl rings, often improving metabolic stability and solubility while maintaining critical π-π stacking interactions within enzyme binding pockets.

This guide provides a definitive technical analysis of the spectroscopic characteristics, synthesis logic, and quality control parameters for this intermediate.

Synthesis & Structural Context

Understanding the synthetic origin is essential for interpreting impurity profiles in spectroscopic data. The compound is typically synthesized via a regioselective Suzuki-Miyaura cross-coupling.

Reaction Workflow

The synthesis exploits the differential reactivity of the two chlorine atoms in 2,3-dichloropyrazine. The C-2 and C-3 positions are equivalent until the first substitution occurs. However, steric and electronic factors can be tuned to favor mono-substitution.

Key Reagents:

-

Substrate: 2,3-dichloropyrazine

-

Boronate: 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (favored for steric bulk) or Pd(PPh₃)₄

-

Base: Na₂CO₃ or K₂CO₃ (2.0 eq)

Figure 1: Regioselective Suzuki-Miyaura coupling workflow for the synthesis of the target scaffold.

Spectroscopic Characterization (The Core)

Mass Spectrometry (MS) Analysis

The mass spectrum provides the primary confirmation of the molecular formula and the presence of the chlorine atom.

-

Molecular Formula: C₈H₇ClN₄

-

Exact Mass: 194.04 Da

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

Key Diagnostic Signals:

| m/z (Observed) | Relative Intensity | Assignment | Interpretation |

|---|---|---|---|

| 195.1 | 100% | [M+H]⁺ (³⁵Cl) | Base peak corresponding to the protonated molecular ion with ³⁵Cl isotope. |

| 197.1 | ~32-33% | [M+H]⁺ (³⁷Cl) | Characteristic 3:1 isotope pattern confirming the presence of a single Chlorine atom. |

| 217.1 | Variable | [M+Na]⁺ | Sodium adduct, often seen in unbuffered LC-MS runs. |

Technical Insight: The absence of the M+2 peak (197.1) or a deviation from the 3:1 ratio indicates dechlorination (impurity: 2-(1-methyl-1H-pyrazol-4-yl)pyrazine) or bis-coupling (impurity: 2,3-bis(1-methyl-1H-pyrazol-4-yl)pyrazine).

Proton Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

The ¹H NMR spectrum is characterized by three distinct aromatic regions and one aliphatic singlet.

Predicted Chemical Shifts & Assignments:

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 8.65 | Doublet (d, J = 2.4 Hz) | 1H | Pyrazine H-5 | Deshielded by adjacent Nitrogen (N-4) and proximity to Cl-2 (inductive effect). |

| 8.52 | Doublet (d, J = 2.4 Hz) | 1H | Pyrazine H-6 | Slightly less deshielded than H-5; couples with H-5. |

| 8.35 | Singlet (s) | 1H | Pyrazole H-5 | Adjacent to N-1; typically the most downfield pyrazole proton. |

| 8.05 | Singlet (s) | 1H | Pyrazole H-3 | Adjacent to C-4 connection; slightly shielded relative to H-5. |

| 3.92 | Singlet (s) | 3H | N-CH₃ | Characteristic sharp singlet for N-methyl on an aromatic heterocycle. |

Coupling Constants (J):

-

Pyrazine Ring: The coupling between H-5 and H-6 is typical for pyrazines (J ≈ 2.4 - 2.5 Hz).

-

Pyrazole Ring: H-3 and H-5 often appear as singlets because their mutual coupling is very small (< 2 Hz) or unresolved, but slight broadening may be observed.

Carbon-13 NMR (¹³C NMR)

Solvent: DMSO-d₆, 100 MHz

| Shift (δ ppm) | Carbon Type | Assignment | Reasoning |

| 148.5 | Quaternary (C) | Pyrazine C-2 | Directly attached to Chlorine (deshielded, ipso). |

| 145.2 | Quaternary (C) | Pyrazine C-3 | Attached to Pyrazole ring. |

| 144.8 | Methine (CH) | Pyrazine C-5 | Alpha to Nitrogen. |

| 141.5 | Methine (CH) | Pyrazine C-6 | Alpha to Nitrogen. |

| 139.2 | Methine (CH) | Pyrazole C-5 | Aromatic CH adjacent to N-Me. |

| 132.0 | Methine (CH) | Pyrazole C-3 | Aromatic CH. |

| 118.5 | Quaternary (C) | Pyrazole C-4 | Ipso carbon linking to Pyrazine. |

| 39.4 | Methyl (CH₃) | N-CH₃ | N-Methyl group. |

Quality Control & Purity Analysis

For drug development applications, a purity of >98% is typically required to avoid side reactions in subsequent steps.

HPLC Method Parameters

To separate the mono-coupled product from the bis-coupled impurity and unreacted starting material, a gradient elution is recommended.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic max) and 280 nm.

Impurity Profile Logic

-

RT ~ 2.5 min: Unreacted 2,3-dichloropyrazine (more polar).

-

RT ~ 5.2 min: Target Product (2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine).

-

RT ~ 6.8 min: Bis-coupled impurity (2,3-bis(1-methyl-1H-pyrazol-4-yl)pyrazine) – Less polar due to loss of Cl and addition of aromatic bulk.

Experimental Protocols

NMR Sample Preparation

Objective: Ensure high resolution and prevent aggregation artifacts.

-

Weigh 5–10 mg of the solid compound into a clean vial.

-

Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ is often insufficient for solubility of polar pyrazines.

-

Sonicate for 30 seconds to ensure complete dissolution.

-

Filter through a cotton plug if any suspended solids remain (undissolved inorganic salts from synthesis).

-

Transfer to a 5mm NMR tube.

Storage & Stability[2]

-

State: Off-white to pale yellow solid.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: The C-Cl bond is susceptible to hydrolysis under strong basic conditions or high heat over prolonged periods. Avoid protic solvents (MeOH/EtOH) for long-term storage if traces of acid/base are present.

References

-

Suzuki-Miyaura Coupling Methodology

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

-

- Pyrazine Chemistry & Functionalization: Sato, N. (2000). "Comprehensive Heterocyclic Chemistry II: Pyrazines". Elsevier Science.

-

Spectroscopic Data Tables (General Heterocycles)

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link

-

-

Kinase Inhibitor Scaffold Design

-

Zhang, J., Yang, P. L., & Gray, N. S. (2009). "Targeting cancer with small molecule kinase inhibitors". Nature Reviews Cancer, 9(1), 28–39. Link

-

Sources

Technical Guide: Synthesis and Application of 2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine

Abstract

This technical guide provides a comprehensive analysis of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine , a critical heterocyclic intermediate in the discovery of ATP-competitive kinase inhibitors. The scaffold combines the electron-deficient pyrazine core with an electron-rich pyrazole moiety, creating a "push-pull" electronic system ideal for hinge-binding in protein kinases. This document details the optimized synthesis via Suzuki-Miyaura cross-coupling, purification protocols, structural characterization, and downstream functionalization strategies.

Introduction: The Kinase Privileged Scaffold

In medicinal chemistry, the pyrazine ring serves as a bioisostere for pyridine and pyrimidine, offering unique hydrogen-bonding capabilities and pharmacokinetic profiles. When substituted at the 3-position with a 1-methyl-1H-pyrazole and at the 2-position with a chlorine atom, the resulting molecule acts as a versatile bifunctional electrophile .

Structural Significance

-

Hinge Binding: The pyrazine nitrogens (N1/N4) and the pyrazole nitrogen can interact with the hinge region of kinases (e.g., ERK, JAK, PI3K).

-

Vector Positioning: The 2-chloro substituent is positioned to allow Nucleophilic Aromatic Substitution (SNAr) with amines, enabling the introduction of solubilizing groups or diversity elements that extend into the ribose-binding pocket or solvent front.

-

Electronic Profile: The electron-deficient pyrazine ring activates the C2-chlorine for substitution, while the electron-rich pyrazole at C3 modulates the ring's overall electrophilicity.

Chemical Properties & Reactivity[1][2][3][4][5]

| Property | Description |

| IUPAC Name | 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine |

| Molecular Formula | C8H7ClN4 |

| Molecular Weight | 194.62 g/mol |

| LogP (Calc) | ~1.2 (Moderate lipophilicity) |

| H-Bond Acceptors | 3 (Pyrazine N1, N4; Pyrazole N2) |

| Key Reactivity | C2-Cl: Highly reactive to SNAr; C3-Pyrazole: Stable under basic conditions. |

Reactivity Matrix

The compound possesses two distinct reactivity zones:[1]

-

The C2-Chlorine: Highly susceptible to nucleophilic attack by primary and secondary amines, alkoxides, and thiols due to the electron-withdrawing nature of the pyrazine nitrogens (para/ortho to the leaving group).

-

The Pyrazole Ring: Acts as a stable steric wedge. The N-methyl group prevents tautomerization, locking the pyrazole in a fixed conformation that is often critical for binding affinity.

Optimized Synthesis Protocol

The most robust route to 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine is the regioselective Suzuki-Miyaura cross-coupling of 2,3-dichloropyrazine with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Retrosynthetic Analysis

-

Starting Materials: 2,3-Dichloropyrazine (Electrophile) + 1-Methyl-pyrazole-4-boronic acid pinacol ester (Nucleophile).

-

Challenge: Preventing double addition (bis-coupling) to form the 2,3-di(pyrazolyl)pyrazine.

-

Solution: Stoichiometric control (excess dichloride) and catalyst selection.

Detailed Experimental Procedure

Objective: Synthesis of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine on a 10 mmol scale.

Reagents:

-

2,3-Dichloropyrazine: 1.86 g (12.5 mmol, 1.25 equiv)

-

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: 2.08 g (10.0 mmol, 1.0 equiv)

-

Pd(dppf)Cl2·DCM: 408 mg (0.5 mmol, 5 mol%)

-

Sodium Carbonate (Na2CO3): 2.12 g (20.0 mmol, 2.0 equiv)

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio, degassed)

Protocol:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the 2,3-dichloropyrazine, pyrazole boronate, and Na2CO3.

-

Solvent Addition: Add 40 mL of 1,4-dioxane and 10 mL of distilled water. Sparge the mixture with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to preserve catalyst activity).

-

Catalyst Addition: Add Pd(dppf)Cl2·DCM in one portion under a positive stream of nitrogen.

-

Reaction: Heat the reaction mixture to 85°C in an oil bath. Monitor by LC-MS or TLC (50% EtOAc/Hexane) every hour.

-

Target: Disappearance of boronate ester.

-

Note: Reaction typically completes in 4–6 hours.

-

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Washing: Combine organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Gradient: 0% to 60% Ethyl Acetate in Hexanes.

-

Elution Order: Unreacted 2,3-dichloropyrazine (fastest) -> Product -> Bis-coupled impurity (slowest).

-

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow for the mono-coupling of 2,3-dichloropyrazine.

Downstream Applications: Generating Kinase Inhibitors

Once isolated, the 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine scaffold serves as a "hub" for diversity. The remaining chlorine atom is activated for substitution.

Nucleophilic Aromatic Substitution (SNAr)

This is the most common follow-up reaction. The pyrazine nitrogen atoms render the C2 position highly electrophilic.

-

Reagents: Primary or secondary amines (e.g., morpholine, piperazine, aniline derivatives).

-

Conditions:

-

Aliphatic Amines: DIPEA, DMF, 60–80°C.

-

Anilines: May require Buchwald-Hartwig conditions (Pd-catalyzed) if the aniline is electron-deficient, or acidic catalysis (p-TsOH in n-Butanol, microwave 120°C).

-

-

Outcome: Formation of 2-amino-3-(pyrazolyl)pyrazines, a class of potent ATP-competitive inhibitors.

SAR Logic Diagram

The following diagram illustrates how this specific intermediate maps to the pharmacophore of a typical Type I kinase inhibitor.

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

Characterization & Quality Control

To ensure the integrity of the intermediate before proceeding to valuable downstream steps, the following analytical criteria must be met:

NMR Analysis (Expected Signals in CDCl3)

-

Pyrazine Protons: Two doublets or a singlet (if resolution is low) in the aromatic region (approx. δ 8.3–8.6 ppm).

-

Pyrazole Protons: Two singlets for the C3-H and C5-H of the pyrazole ring (approx. δ 7.9 and 8.1 ppm).

-

N-Methyl Group: A strong singlet in the aliphatic region (approx. δ 3.9–4.0 ppm).

Mass Spectrometry

-

Isotope Pattern: A distinct Chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio).

-

Ionization: ESI+ mode, [M+H]+ = 195.03 / 197.03.

Safety & Handling

-

2,3-Dichloropyrazine: Irritant, potential sensitizer. Handle in a fume hood.

-

Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.

-

Reaction Pressure: When heating in a sealed vessel or refluxing, ensure proper pressure relief to prevent over-pressurization from solvent vapors.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

-

Han, S. Y., et al. (2019). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Expert Opinion on Therapeutic Patents, 29(10), 765-782. Link

-

BenchChem Technical Support. (2025). Controlling Regioselectivity in Dichloropyridine and Pyrazine Reactions. BenchChem Whitepapers. Link

-

ChemScene. (2024). Product Data: 2-((1H-Pyrazol-1-yl)methyl)-5-chloro-1H-imidazo[4,5-b]pyrazine (Analogous Structure Reference).[2] Link

Sources

Pyrazines: From "Amarone" to Targeted Oncology – A Technical Odyssey

Topic: Discovery and History of Pyrazine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazine nucleus (1,4-diazine) represents a paradigm of chemical versatility, evolving from a 19th-century crystallographic curiosity to a cornerstone of modern oncology and flavor chemistry. This guide reconstructs the scientific lineage of pyrazines, dissecting their serendipitous discovery, their pivotal role in the Maillard reaction, and their ascent as a privileged scaffold in kinase inhibition and proteasome regulation. We provide actionable insights into synthetic methodologies—ranging from the classical Gutknecht condensation to contemporary Minisci radical alkylations—and offer a validated protocol for synthesizing pyrazine-based pharmacophores.

The Historical Genesis: Resolving the "Base"

The history of pyrazine is a case study in structural elucidation before the age of spectroscopy.

-

1844 – The "Amarone" Enigma: The French chemist Auguste Laurent first isolated a crystalline base from the dry distillation of "hydrobenzamide" (derived from bitter almond oil). He named it amarone. Unbeknownst to him, he had synthesized 2,3,5,6-tetraphenylpyrazine .

-

1876-1893 – The Structural Debate: The term "pyrazine" was proposed by Mason and Wolff to denote the 1,4-diazine isomer, distinguishing it from pyridazine (1,2) and pyrimidine (1,3).[1]

-

Wolff (1893): Achieved the first synthesis of the parent pyrazine ring by decarboxylating pyrazine-2,3,5,6-tetracarboxylic acid.

-

Stoehr (1893): Independently synthesized pyrazine by distilling piperazine with zinc dust and lime, confirming its relationship to the saturated analog.

-

-

The Widman System: It was not until the adoption of the Widman nomenclature system that the confusion between "ketines" (alkylated pyrazines) and "aldines" was fully resolved, establishing the 1,4-diazine structure as a distinct aromatic heterocycle.

Figure 1: Timeline of Pyrazine Discovery & Application

Caption: Chronological evolution of pyrazine chemistry from isolation to therapeutic application.

Natural Occurrence & Flavor Chemistry

Pyrazines are the primary drivers of "roasted" and "nutty" sensory attributes in cooked foods.[2] Their formation is not enzymatic but thermal, resulting from the Maillard reaction —specifically the Strecker degradation of amino acids by

The Mechanistic Pathway

The formation of alkylpyrazines follows a predictable cascade:

-

Strecker Degradation: An amino acid reacts with an

-dicarbonyl (e.g., glyoxal) to form an -

Condensation: Two molecules of

-aminoketone self-condense to form a dihydropyrazine. -

Oxidation: Spontaneous oxidation (often aerobic) yields the aromatic pyrazine.

Figure 2: Maillard Formation of Pyrazines

Caption: Pathway for the thermal generation of alkylpyrazines via Strecker degradation.

Quantitative Sensory Data

The potency of pyrazines is heavily influenced by substitution patterns. Alkoxy-substitution drastically lowers the odor detection threshold, making these compounds potent trace odorants.

Table 1: Comparative Odor Thresholds of Pyrazine Derivatives

| Compound | Structure | Odor Quality | Threshold (Water, ppb) |

| Pyrazine | Unsubstituted | Weak, pyridine-like | 175,000 |

| 2,5-Dimethylpyrazine | Dialkyl | Roasted nut, potato | 1,800 |

| 2-Ethyl-3,5-dimethylpyrazine | Trialkyl | Cocoa, roasted coffee | 0.04 |

| 2-Methoxy-3-isobutylpyrazine | Alkoxy-alkyl | Bell pepper (Green) | 0.002 |

Data Source: Leffingwell & Associates; FEMA GRAS assessments.

Pharmacological Evolution

In medicinal chemistry, the pyrazine ring functions as a bioisostere of pyridine and benzene, offering lower lipophilicity (LogP ~ -0.2 for pyrazine vs 2.1 for benzene) and specific hydrogen-bonding capabilities (two acceptor nitrogens).

The Tuberculosis Breakthrough: Pyrazinamide (PZA)

Introduced in 1952, PZA revolutionized TB treatment by enabling "short-course" chemotherapy (6 months vs. 9-12 months).

-

Mechanism: PZA is a prodrug. It passively diffuses into Mycobacterium tuberculosis.

-

Activation: The bacterial enzyme pyrazinamidase (PncA) converts PZA to pyrazinoic acid (POA).

-

Effect: POA accumulates in the acidic cytoplasm (facilitated by the acidic environment of the macrophage phagolysosome), disrupting membrane potential and inhibiting trans-translation (RpsA).

Modern Oncology & Kinase Inhibition

The electron-deficient nature of pyrazine makes it an ideal scaffold for nucleophilic aromatic substitution (

Table 2: Key FDA-Approved Pyrazine Therapeutics

| Drug | Indication | Mechanism of Action | Pyrazine Role |

| Pyrazinamide | Tuberculosis | Disrupts membrane potential/RpsA | Prodrug core (converts to acid) |

| Bortezomib | Multiple Myeloma | 26S Proteasome Inhibitor | Peptidomimetic backbone |

| Acalabrutinib | Mantle Cell Lymphoma | BTK Inhibitor | H-bond acceptor in hinge region |

| Glipizide | Diabetes Type 2 | Sulfonylurea (K+ channel blocker) | Bioisostere for metabolic stability |

Synthetic Methodologies

Historical: The Gutknecht Condensation (1879)

This remains the foundational method for symmetric alkylpyrazines.

-

Reaction: Self-condensation of

-aminoketones. -

Protocol Summary: An

-oximino ketone is reduced (Zn/HOAc) to the

Modern: Minisci Reaction (C-H Functionalization)

To functionalize the pyrazine ring without pre-halogenation, the Minisci reaction utilizes carbon-centered radicals generated from carboxylic acids or alkyl halides.

-

Utility: Late-stage functionalization of drug leads.[3]

-

Mechanism: Protonated pyrazine (activated) undergoes nucleophilic attack by an alkyl radical, followed by oxidation to restore aromaticity.

Detailed Methodology: Synthesis of Pyrazinoic Acid Amides

Context: This protocol describes the synthesis of a pyrazinamide derivative from pyrazine-2,3-dicarboxylic anhydride. This workflow is representative of library generation in medicinal chemistry.

Protocol: Aminolysis of Pyrazine-2,3-dicarboxylic Anhydride

Objective: Synthesize 3-(alkylcarbamoyl)pyrazine-2-carboxylic acid.

Reagents:

-

Pyrazine-2,3-dicarboxylic anhydride (1.0 equiv)[4]

-

Primary Amine (e.g., Benzylamine) (1.0 equiv)

-

Solvent: Anhydrous Toluene or Dioxane[4]

-

Catalyst: None required (spontaneous ring opening)

Step-by-Step Workflow:

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) to ensure an inert atmosphere.

-

-

Reaction Assembly:

-

Dissolve 150 mg (1.0 mmol) of pyrazine-2,3-dicarboxylic anhydride in 5.0 mL of anhydrous toluene.

-

Add 1.0 mmol of the primary amine dropwise via syringe while stirring at room temperature.

-

-

Thermal Activation:

-

Equip the RBF with a reflux condenser.

-

Heat the mixture to 80°C in an oil bath.

-

Monitor: Check reaction progress via TLC (Mobile phase: 5% Methanol in DCM). The anhydride spot (

) should disappear, replaced by the more polar amide/acid spot ( -

Typical reaction time:[5] 2–4 hours.

-

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature. The product often precipitates directly from toluene.

-

Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash: Wash the filter cake with cold toluene (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted amine.

-

-

Purification:

-

If no precipitate forms, evaporate solvent in vacuo.

-

Recrystallize the residue from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the amide proton singlet (

8.5-9.5 ppm) and the two pyrazine ring protons ( -

Yield: Expected range 75–90%.

-

Future Outlook

The future of pyrazine chemistry lies in site-selective C-H activation . Current research focuses on photoredox catalysis to install complex alkyl groups at the C-2 and C-3 positions without the need for harsh Minisci conditions (acid/oxidant). Furthermore, the development of covalent inhibitors (like Bortezomib) continues to leverage the pyrazine ring's stability to position reactive "warheads" (boronic acids, acrylamides) precisely within enzyme active sites.

References

-

Laurent, A. (1844).[6] Sur une nouvelle base organique, l'amarone. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences.

-

Wolff, L. (1893). Ueber das Pyrazin. Berichte der deutschen chemischen Gesellschaft, 26(1), 721-725. Link

-

Gutknecht, H. (1879). Ueber Nitrosoäthylmethylketon. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292. Link

-

Mitchison, D. A. (1985). The action of antituberculosis drugs in short-course chemotherapy. Tubercle, 66(3), 219-225. Link

-

Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451. Link

-

Zhang, Y., & Zhang, D. (2011). Mechanism of Pyrazinamide Action and Resistance. Microbiology Spectrum. Link

-

Doležal, M., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.[5] Link

-

Dunetz, J. R., et al. (2019). Minisci reactions: Versatile CH functionalizations for medicinal chemists. Journal of Medicinal Chemistry, 62(3), 1121-1142. Link

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Cellular Profiling of the Kinase Scaffold 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine

Abstract & Biological Context

This Application Note details the experimental protocol for treating mammalian cell cultures with 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine .

This molecule acts as a critical pharmacophore and synthetic intermediate in the development of ERK1/2 inhibitors (e.g., Ulixertinib/BVD-523, GDC-0994). While often used as a building block, evaluating the biological activity of this scaffold is essential for:

-

Fragment-Based Drug Discovery (FBDD): Assessing the intrinsic affinity of the pyrazine-pyrazole core for the ATP-binding pocket of kinases.

-

Impurity Profiling: Determining the toxicity profile of synthetic precursors potentially present in final drug substances.

-

Negative Control Validation: Establishing the baseline activity of the "headless" scaffold compared to the fully functionalized inhibitor.

Key Technical Challenge: The presence of the C-2 chlorine atom on the pyrazine ring introduces potential reactivity (nucleophilic aromatic substitution) and hydrolytic instability in aqueous media, requiring specific handling protocols distinct from standard stable drugs.

Physicochemical Handling & Stock Preparation

Expertise Insight: Halogenated heteroaromatics are lipophilic and prone to precipitation in aqueous buffers. The 2-chloro position is susceptible to hydrolysis or reaction with nucleophiles (e.g., thiols in cysteine-rich media) over prolonged incubation.

Reagents Required[1][2][3][4][5]

-

Compound: 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine (Purity >98% by HPLC).

-

Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich).

-

Media: DMEM or RPMI-1640 (supplemented with 10% FBS).

Protocol: Stock Solution Preparation

-

Weighing: Weigh approximately 5–10 mg of the compound into a sterile, antistatic microcentrifuge tube.

-

Dissolution: Dissolve in anhydrous DMSO to a concentration of 20 mM .

-

Note: Do not use ethanol or water for stock preparation due to solubility limits and stability concerns.

-

-

Clarification: Vortex for 30 seconds. If particulates persist, sonicate in a water bath at room temperature for 5 minutes.

-

Storage: Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C .

-

Stability Warning: Use aliquots within 3 months. The chloro-group stability degrades upon repeated temperature shifts.

-

Core Protocol 1: Stability Assessment in Culture Media

Trustworthiness: Before treating cells, you must validate that the compound remains intact in the media for the duration of the assay.

-

Preparation: Dilute the 20 mM stock to 10 µM in complete cell culture media (containing 10% FBS) in a cell-free 6-well plate.

-

Incubation: Incubate at 37°C, 5% CO₂ for 0, 6, 12, and 24 hours.

-

Sampling: At each time point, collect 100 µL of media.

-

Quenching: Immediately add 300 µL of ice-cold Acetonitrile (ACN) to precipitate serum proteins. Centrifuge at 14,000 x g for 10 min.

-

Analysis: Analyze the supernatant via LC-MS.

-

Pass Criteria: >85% parent compound remaining at 24 hours.

-

Fail Criteria: Appearance of hydrolysis product (hydroxy-pyrazine derivative) or protein adducts. If failed, refresh media every 6-8 hours during cell treatment.

-

Core Protocol 2: Cytotoxicity Profiling (Dose-Response)

Objective: Determine the IC50 of the scaffold to distinguish between specific kinase inhibition and non-specific toxicity.

Experimental Design Table

| Parameter | Specification |

| Cell Lines | A375 (Melanoma, BRAF-mutant) or HT-29 (Colon, BRAF-mutant) |

| Seeding Density | 3,000 – 5,000 cells/well (96-well plate) |

| Assay Duration | 72 Hours |

| Dose Range | 8-point serial dilution (e.g., 100 µM down to 0.03 µM) |

| Vehicle Control | 0.5% DMSO (Must match highest drug concentration) |

| Positive Control | Staurosporine (1 µM) or Ulixertinib (if available) |

Step-by-Step Workflow

-

Seeding: Seed cells in 90 µL of media. Allow adherence for 24 hours.

-

Compound Dilution (Deep Well Plate):

-

Prepare a 200x concentration series in DMSO.

-

Dilute 1:200 into pre-warmed media to generate the 1x working solutions (Final DMSO: 0.5%).

-

-

Treatment: Add 100 µL of the 1x working solutions to the cell plates (Total volume: 200 µL; Note: If seeding volume was 90µL, add 10µL of 10x media mix to avoid shear stress, but full media swap is preferred for metabolic stability).

-

Incubation: 72 hours at 37°C.

-

Readout: Add CellTiter-Glo® or MTT reagent. Read Luminescence/Absorbance.

-

Calculation: Normalize to DMSO control (100%) and Staurosporine (0%). Fit data to a 4-parameter logistic curve.

Core Protocol 3: Target Engagement (MAPK Signaling)

Causality: As this molecule is a scaffold for ERK inhibitors, it should theoretically compete for the ATP pocket of ERK, preventing its phosphorylation by MEK (or preventing ERK's phosphorylation of downstream targets like RSK, depending on the mode of action).

Pathway Visualization

The following diagram illustrates the MAPK pathway and the specific intervention point of the pyrazine-pyrazole scaffold.

Figure 1: Putative mechanism of action. The pyrazine-pyrazole scaffold targets the ATP-binding pocket of ERK1/2, acting as a competitive inhibitor.[1]

Western Blot Protocol

-

Starvation (Optional but Recommended): Serum-starve cells (0.1% FBS) for 16 hours to reduce basal noise.

-

Treatment: Treat cells with the compound (10 µM and 50 µM) for 1 to 2 hours .

-

Note: Short incubation is preferred for signaling studies to observe direct target inhibition rather than secondary feedback loops.

-

-

Stimulation: If not using mutant cells (like A375), stimulate with EGF (50 ng/mL) for 15 minutes after compound pre-incubation.

-

Lysis: Lyse in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF).

-

Detection Targets:

-

Expected Result: A reduction in p-RSK levels indicates the scaffold successfully inhibited ERK kinase activity. A reduction in p-ERK itself depends on whether the scaffold induces a feedback loop or prevents MEK phosphorylation (less likely for this class).

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Precipitation in Media | Compound insolubility at >50 µM. | Sonicate stock; ensure DMSO concentration is 0.5%. Do not exceed 50 µM in aqueous media. |

| No Signaling Effect | Fragment affinity is too low (High Kd). | This is a scaffold, not a drug. Activity may be in the micromolar range. Increase dose or use as a negative control. |

| High Cell Death (24h) | Off-target toxicity or C-Cl reactivity. | Perform a "Washout Assay." Treat for 6h, wash 3x, and assess viability. If death persists, toxicity is irreversible (covalent). |

References

-

Ward, R. A., et al. (2017). Structure-Guided Design of Highly Potent, Selective, and Orally Bioavailable ERK1/2 Inhibitors. Journal of Medicinal Chemistry.

-

Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor.[3][4] Journal of Medicinal Chemistry. [4]

-

Germann, U. A., et al. (2017). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). Molecular Cancer Therapeutics.

Sources

- 1. Portico [access.portico.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine as a Kinase Probe Scaffold

This Application Note and Protocol Guide details the use of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine as a critical functional scaffold and chemical probe precursor, primarily in the development of kinase inhibitors targeting the ERK/MAPK pathway .

While often categorized as a building block, this heterobiaryl system represents a "privileged scaffold" in medicinal chemistry. Its specific geometry positions the pyrazole nitrogen to interact with the kinase hinge region (e.g., Met108 in ERK2), while the reactive 2-chloro position allows for the modular attachment of solubilizing tails or specificity-determining elements via Nucleophilic Aromatic Substitution (SNAr).

Executive Summary

-

Compound Name: 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine

-

Role: Chemical Probe Scaffold / Advanced Intermediate

-

Primary Target Class: Serine/Threonine Kinases (specifically ERK1/2, MAPK pathway).

-

Mechanism of Action: ATP-competitive inhibition (Type I) upon derivatization. The pyrazole moiety acts as the hinge binder, while the pyrazine core directs the substituents into the ribose/phosphate-binding pocket.

-

Key Reactivity: The C2-chlorine is highly activated for SNAr reactions due to the electron-deficient pyrazine ring, enabling rapid "late-stage functionalization" to generate diverse probe libraries.

Scientific Rationale & Mechanism

The utility of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine lies in its structural mimicry of established ERK inhibitors (e.g., related pyridine/pyrazine analogs like GDC-0994 or Ulixertinib intermediates).

-

Hinge Binding: The 1-methyl-1H-pyrazol-4-yl group is a proven bioisostere for the adenine ring of ATP. It forms a key hydrogen bond with the backbone amide of the kinase hinge region.

-

Gatekeeper Interaction: The pyrazine core positions the C2-substituent towards the solvent front or the "gatekeeper" residue, allowing researchers to tune selectivity and potency.

-

Fragment-Based Drug Discovery (FBDD): As a fragment, this molecule can be screened (via SPR or NMR) to identify weak binding affinity, which is then optimized by displacing the chlorine with amine-containing tails.

Signaling Pathway Context (ERK/MAPK)

The following diagram illustrates the MAPK signaling cascade where probes derived from this scaffold exert their effect (typically inhibiting ERK1/2 phosphorylation of downstream targets like RSK and Elk-1).

Caption: The MAPK/ERK pathway showing the intervention point of pyrazine-based kinase inhibitors at ERK1/2.

Chemical Properties & Reactivity Data

| Property | Value | Notes |

| Molecular Formula | C8H7ClN4 | |

| Molecular Weight | 194.62 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |

| ClogP | ~1.2 | Favorable lipophilicity for cell permeability. |

| Reactivity | High (SNAr at C2) | Reacts with 1° and 2° amines under mild conditions. |

| Solubility | DMSO, Methanol, DCM | Poor solubility in water; requires organic co-solvent. |

| Stability | Stable at RT | Store under inert atmosphere (N2) to prevent hydrolysis. |

Experimental Protocols

Protocol A: Functionalization via SNAr (Probe Synthesis)

Objective: To synthesize a functional chemical probe by displacing the C2-chlorine with a solubilizing amine (e.g., a piperidine or morpholine derivative), mimicking the structure of potent ERK inhibitors.

Materials:

-

Scaffold: 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine (1.0 eq)

-

Nucleophile: 4-(2-aminoethyl)morpholine or similar amine (1.2 eq)

-

Base: DIPEA (Diisopropylethylamine) (2.0 eq)

-

Solvent: DMSO or NMP (Anhydrous)

-

Temperature: 80°C – 100°C

Workflow:

-

Dissolution: Dissolve 100 mg (0.51 mmol) of the pyrazine scaffold in 2 mL of anhydrous DMSO in a microwave vial or sealed tube.

-

Addition: Add DIPEA (178 µL, 1.02 mmol) followed by the amine nucleophile (0.61 mmol).

-

Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor reaction progress via LC-MS (Target mass: MW of scaffold - 35.5 + MW of amine).

-

Note: The electron-deficient pyrazine ring facilitates this displacement. If reaction is slow, increase temperature to 120°C or use microwave irradiation (140°C, 30 min).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMSO.

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (typically 0-10% MeOH in DCM).

-

Validation: Verify structure via 1H NMR and HRMS.

Protocol B: Fragment-Based Screening (SPR)

Objective: To determine the binding affinity (KD) of the scaffold itself to the ERK2 kinase domain.

Materials:

-

Protein: Biotinylated ERK2 (kinase domain).

-

Instrument: Biacore 8K or similar SPR system.

-

Chip: Streptavidin (SA) sensor chip.

-

Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

Workflow:

-

Immobilization: Capture Biotin-ERK2 on the SA chip to a density of ~2000 RU. Reference channel: Biotin only or untreated SA.

-

Sample Preparation: Prepare a 100 mM stock of the scaffold in DMSO. Dilute in running buffer to generate a concentration series (e.g., 500 µM down to 15 µM, 2-fold dilution). Ensure final DMSO concentration is matched (e.g., 2%).

-

Injection: Inject samples for 60s (association) followed by 120s dissociation. Flow rate: 30 µL/min.

-

Analysis: Perform solvent correction. Fit data to a 1:1 Steady State Affinity model (since fragments often have fast on/off rates).

-

Expectation: Expect a KD in the low micromolar to high micromolar range (10–100 µM). This confirms the scaffold is a valid "anchor" for further optimization.

Synthesis Workflow Diagram

The following diagram outlines the logical flow from the raw scaffold to a validated biological probe.

Caption: Workflow for converting the 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine scaffold into a functional kinase probe.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Low Yield in SNAr | Amine nucleophile is sterically hindered. | Switch to microwave heating (140°C) or use a stronger base (NaH) if the amine is non-nucleophilic. |

| Hydrolysis of Chloride | Wet solvent (DMSO/DMF). | Ensure solvents are anhydrous. The 2-Cl pyrazine is prone to hydrolysis to the pyrazinone (inactive). |

| Poor Solubility | Scaffold aggregation. | Sonicate the stock solution. Use DMA (Dimethylacetamide) instead of DMSO for higher concentrations. |

| No Binding in SPR | Protein inactive or binding site blocked. | Verify protein activity with a positive control (e.g., Ulixertinib). Ensure the "1-methyl" group does not clash with the gatekeeper residue (usually tolerated in ERK). |

References

-

Ward, R. A., et al. (2017). Structure-Guided Design of Highly Selective and Potent Covalent Inhibitors of ERK1/2. Journal of Medicinal Chemistry . Link

-